Dorstenic acid A

Description

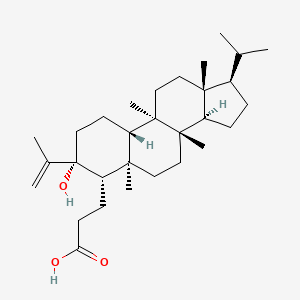

Dorstenic acid A is a triterpenoid compound isolated from the roots of Dorstenia brasiliensis, a plant traditionally used in South American folk medicine for its purported anti-inflammatory and hepatoprotective properties . Structurally, it belongs to the pentacyclic triterpenoid class, characterized by a complex arrangement of five fused rings with hydroxyl and carboxylic acid functional groups. Pharmacological studies on D. The compound is often found alongside structurally related metabolites such as dorstenic acid B (a structural isomer), isopimarane-type diterpenoids, and furanocoumarins, which collectively contribute to the plant’s bioactivity profile .

Properties

Molecular Formula |

C30H50O3 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

3-[(3R,4S,5R,8S,9R,10S,13R,14R,17R)-3-hydroxy-5,8,9,13-tetramethyl-17-propan-2-yl-3-prop-1-en-2-yl-1,2,4,6,7,10,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]propanoic acid |

InChI |

InChI=1S/C30H50O3/c1-19(2)21-9-10-22-26(21,5)15-17-29(8)23-13-14-30(33,20(3)4)24(11-12-25(31)32)27(23,6)16-18-28(22,29)7/h19,21-24,33H,3,9-18H2,1-2,4-8H3,(H,31,32)/t21-,22-,23+,24+,26-,27-,28+,29-,30+/m1/s1 |

InChI Key |

SIOVBNIZEHKFNA-PTBUCUQJSA-N |

SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC(C4CCC(=O)O)(C(=C)C)O)C)C)C)C |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@@]4([C@@H]3CC[C@@]([C@H]4CCC(=O)O)(C(=C)C)O)C)C)C)C |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CCC4(C3CCC(C4CCC(=O)O)(C(=C)C)O)C)C)C)C |

Synonyms |

dorstenic acid A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Features and Isolation Context

Dorstenic acid A (C~20~H~28~O~3~) was co-isolated with diterpene 131 (14α-hydroxy-7,15-isopimaradien-18-oic acid) and oleanolic acid (130 ) from Dorstenia brasiliensis roots . Its structure includes:

-

A seco-adianane skeleton with a cleaved cyclohexane ring.

-

Carboxylic acid and hydroxyl groups , suggesting potential for esterification, oxidation, or acid-base reactions .

Table 1: Key Compounds Co-Isolated with this compound

(a) Acid-Base Reactions

The carboxylic acid group in this compound can participate in:

-

Deprotonation under basic conditions (e.g., with NaOH), forming a carboxylate salt .

-

Esterification with alcohols (e.g., methanol) in acidic media, yielding methyl dorstenate .

(b) Oxidation and Reduction

-

Oxidation : The hydroxyl group may oxidize to a ketone or carboxylic acid using agents like CrO~3~ .

-

Reduction : Catalytic hydrogenation (H~2~/Pd) could saturate double bonds in the diterpene skeleton8.

(c) Cycloaddition Reactions

The conjugated diene system in related diterpenes (e.g., 131 ) undergoes Diels-Alder reactions with dienophiles . While not explicitly documented for this compound, similar reactivity is plausible .

Comparative Reactivity with Related Compounds

This compound shares functional groups with co-isolated diterpene 131 , which exhibits:

Table 2: Reaction Pathways in Related Diterpenes

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol/H~2~SO~4~ | Methyl ester derivative | |

| Diels-Alder | Maleic anhydride/Δ | Cycloadduct | |

| Oxidation | CrO~3~/H~2~SO~4~ | Ketone or carboxylic acid |

Comparison with Similar Compounds

Table 1: Key Compounds in Dorstenia brasiliensis and Their Properties

| Compound Class | Example Compounds | Structural Features | Reported Bioactivities |

|---|---|---|---|

| Triterpenoids | This compound, B | Pentacyclic backbone with hydroxyl groups | Anti-inflammatory, hepatoprotective* |

| Diterpenoids | Isopimarane derivatives | Bicyclic or tricyclic structures | Limited data; potential antimicrobial |

| Coumarins | Furanocoumarins | Fused benzene and α-pyrone rings | Psoriasis, vitiligo applications |

*Bioactivities are inferred from crude extracts; isolated this compound data are sparse .

- Dorstenic Acid B: A structural isomer of this compound, differing in hydroxyl group positioning. Both triterpenoids are hypothesized to synergize in crude extracts to enhance anti-inflammatory effects, though isolation studies are lacking .

- Isopimarane Diterpenoids: These compounds exhibit simpler bicyclic frameworks compared to triterpenoids.

- Furanocoumarins: Unlike this compound, these aromatic compounds are phototoxic and have been explored for dermatological uses, such as in psoriasis treatment .

Pharmacological Contrasts

- Mechanistic Specificity: While furanocoumarins act via DNA intercalation and UV-induced crosslinking, this compound’s triterpenoid structure suggests interactions with lipid membranes or inflammatory pathways (e.g., NF-κB inhibition), though direct evidence is absent .

- Toxicity Profiles: Furanocoumarins are associated with photodermatitis, whereas triterpenoids like this compound are generally less toxic but may exhibit dose-dependent hepatotoxicity in isolated forms .

Q & A

Q. How can researchers elucidate the molecular targets of this compound in complex biological systems?

- Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) or computational docking studies to predict binding partners. Validate targets via CRISPR-Cas9 knockouts or siRNA silencing in disease-relevant models. Triangulate findings with transcriptomic/metabolomic datasets .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Account for clustered data (e.g., repeated measurements) via mixed-effects models, as outlined in Table 1 of .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?

- Methodological Answer : Select disease models (e.g., murine inflammation or xenograft models) with translational relevance. Include pharmacokinetic profiling (bioavailability, half-life) and toxicity assessments (AST/ALT levels, histopathology). Use blinding and randomization to reduce bias, adhering to ethical standards for animal studies .

Q. What strategies mitigate variability in plant-derived this compound yields due to environmental factors?

- Methodological Answer : Cultivate source plants under controlled conditions (e.g., hydroponics with fixed light/temperature). Analyze metabolomic profiles across growth stages to identify optimal harvest times. Use multivariate analysis (e.g., PCA) to correlate environmental variables with compound yield .

Q. How can researchers integrate multi-omics data to study this compound’s systemic effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC/LC-MS) datasets from treated vs. control systems. Use pathway enrichment tools (e.g., KEGG, Gene Ontology) and network pharmacology models to identify synergistic targets. Validate key nodes via in vitro knockdown/overexpression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.